3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide
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Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on similar compounds, such as selective androgen receptor modulators (SARMs) like S-1, which contains a propanamide group and a nitro-phenyl moiety, has focused on their pharmacokinetics and metabolism in preclinical studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) properties of compounds to understand their therapeutic potential and safety profiles (Wu et al., 2006).
Organic Synthesis and Medicinal Chemistry
Substitution reactions involving compounds with nitro groups and furan rings have been studied for their utility in organic synthesis. These reactions can lead to the development of new chemical entities with potential medicinal applications. For example, α-alkyl nitro derivatives in furan systems have been explored for their reactivity and potential in synthesizing novel compounds (Harsanyi & Norris, 1987).
Antimicrobial Activity
Compounds containing nitrofuran moieties have been investigated for their antimicrobial properties, particularly against mycobacterial species. Research into 5-nitrofuran-2-yl derivatives has shown promising activity against both growing and dormant mycobacterial species, highlighting the potential of these compounds in treating infections (Sriram et al., 2009).
Immunomodulatory Effects
The immunosuppressive activities of compounds such as N-aryl-3-(indol-3-yl)propanamides have been evaluated, with specific derivatives showing significant inhibitory activity on immune responses. This suggests potential applications in treating immune-related disorders (Giraud et al., 2010).
Analytical Chemistry
Methods have been developed for the detection and quantification of compounds with propanamide and nitro-phenyl groups in various matrices, including pharmaceutical formulations. These analytical techniques are crucial for quality control, pharmacokinetic studies, and residue analysis in clinical and environmental samples (Khan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-10-2-7-13(20-10)8-9-14(17)15-11-3-5-12(6-4-11)16(18)19/h2-7H,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKPIGVGNNUGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328651 |
Source
|
Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
327075-01-4 |
Source
|
Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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